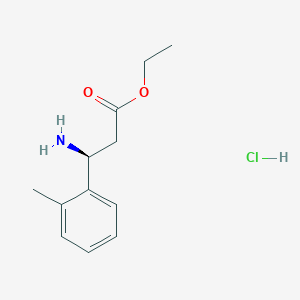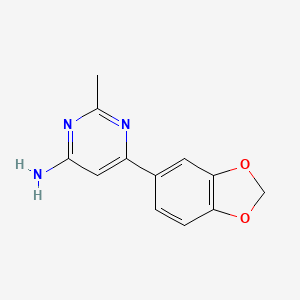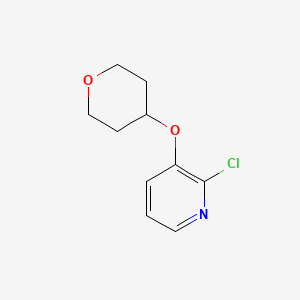
2-cloro-3-((tetrahidro-2H-piran-4-il)oxi)piridina
Descripción general
Descripción
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
El anillo 2H-pirano es un motivo estructural común en muchos productos naturales y sirve como un intermedio clave en la síntesis de varios compuestos heterocíclicos . La presencia de la estructura 2-cloro-3-((tetrahidro-2H-piran-4-il)oxi)piridina permite la introducción de grupos funcionales adicionales a través de reacciones de sustitución, lo que puede conducir al desarrollo de nuevos heterociclos farmacológicamente activos.
Química Medicinal
En química medicinal, este compuesto se puede utilizar para crear derivados con posibles efectos terapéuticos. La parte tetrahidro-2H-pirano es conocida por su presencia en compuestos con propiedades antiinflamatorias, antimicrobianas y anticancerígenas . Los grupos cloro y piridina se pueden modificar para mejorar la capacidad del compuesto para interactuar con objetivos biológicos.
Mecanismo De Acción
Mode of Action
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine interacts with its target, ALK5, by inhibiting its autophosphorylation . This inhibition disrupts the normal function of the receptor, thereby controlling the development of cancers and fibrotic diseases .
Biochemical Pathways
The inhibition of ALK5 affects the TGF-β signaling pathway . This pathway is crucial in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting ALK5, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine disrupts these processes, thereby controlling the progression of diseases such as cancers and fibrosis .
Result of Action
The molecular and cellular effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine’s action primarily involve the disruption of the TGF-β signaling pathway . This disruption can lead to the inhibition of cell growth and differentiation, induction of apoptosis, and alteration of cellular homeostasis . These changes can help control the development of cancers and fibrotic diseases .
Análisis Bioquímico
Biochemical Properties
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function and behavior .
Metabolic Pathways
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes .
Propiedades
IUPAC Name |
2-chloro-3-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLIAIPLMXGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
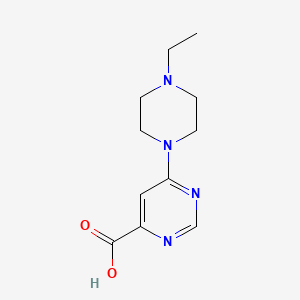
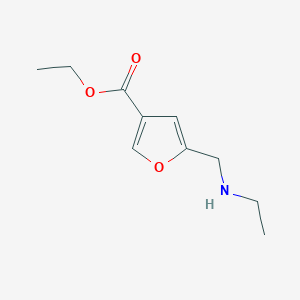
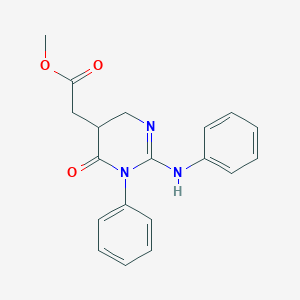
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)
